N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide
Description
N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety
Properties
IUPAC Name |
N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-14-3-2-4-17(13-14)22-29(27,28)19-11-7-16(8-12-19)21-20(24)15-5-9-18(10-6-15)23(25)26/h2-13,22H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUATJNUORCTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide typically involves a multi-step process:
Nitration of Benzamide: The starting material, benzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Sulfonylation: The nitrated benzamide is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.
Amination: The sulfonylated intermediate is reacted with 3-methylphenylamine under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its sulfonamide group is known to interact with biological targets, potentially leading to therapeutic effects.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide exerts its effects involves the interaction of its sulfonamide group with specific molecular targets. This interaction can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. The nitro group may also play a role in redox reactions within biological systems, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide
- N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide
- N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide
Uniqueness
N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
